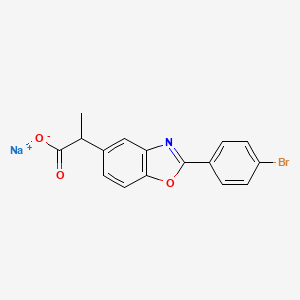
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the benzoxazole moiety in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Formation of the Final Compound: The final step involves the esterification of the benzoxazole derivative with alpha-methyl-5-benzoxazoleacetic acid in the presence of a base such as sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives of the benzoxazole ring.
Reduction: Phenyl derivatives from the reduction of the bromophenyl group.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the benzoxazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad-spectrum biological activities.
Phenoxy Acetic Acid Derivatives: These compounds have similar functional groups and are used in various industrial applications.
Uniqueness
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is unique due to the presence of both the bromophenyl group and the benzoxazole moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
51234-39-0 |
|---|---|
分子式 |
C16H11BrNNaO3 |
分子量 |
368.16 g/mol |
IUPAC名 |
sodium;2-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12BrNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
InChIキー |
UENZAQFJJDOROP-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


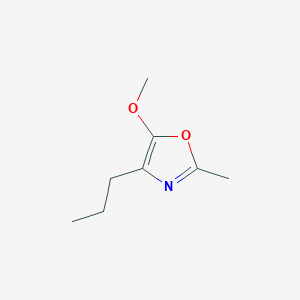
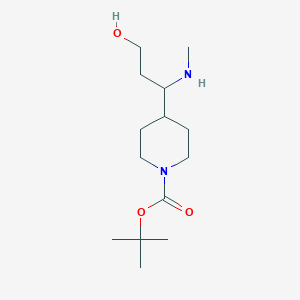

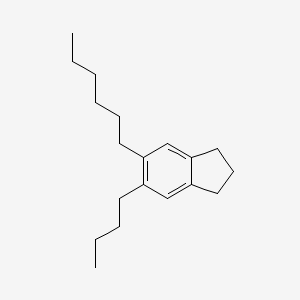
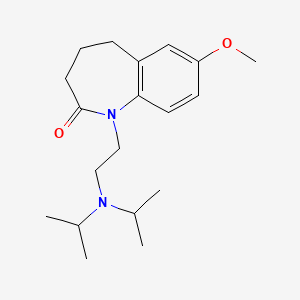
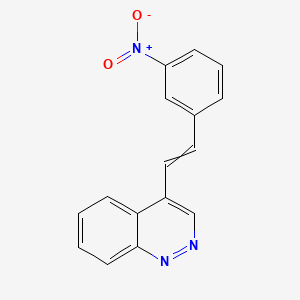
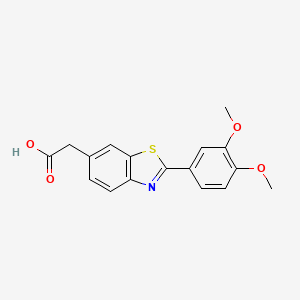
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
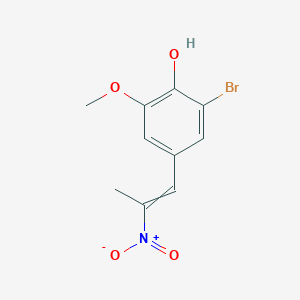
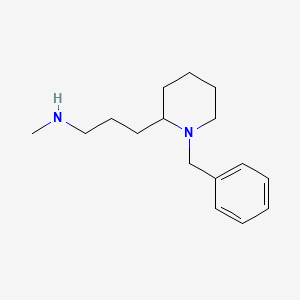
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)
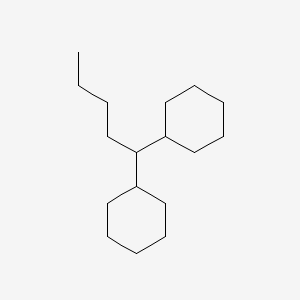
![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
